2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole
Description
2-(4-Aminophenyl)-6-tert-butyl-1H-pyrazolo[1,5-b][1,2,4]triazole is a heterocyclic compound featuring a fused pyrazolo-triazole core substituted with a 4-aminophenyl group at position 2 and a tert-butyl group at position 4. Its synthesis involves a multi-step pathway starting from 4-nitrobenzonitrile, proceeding through alcoholysis, amination, oximation, and hydrogen reduction, achieving an overall yield of 68.6% .
Properties
IUPAC Name |
4-(6-tert-butyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-14(2,3)11-8-12-16-13(18-19(12)17-11)9-4-6-10(15)7-5-9/h4-8,17H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZXPOQOSPQIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=NC(=NN2N1)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571647 | |
| Record name | 4-(6-tert-Butyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Benzenamine, 4-[6-(1,1-dimethylethyl)-3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
152828-25-6 | |
| Record name | Benzenamine, 4-(6-(1,1-dimethylethyl)-3H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152828256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-[6-(1,1-dimethylethyl)-3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(6-tert-Butyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-aminophenyl)-6-tert-butyl-1H-pyrazolo[1,5-b][1,2,4]triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-{6-tert-butyl-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl}aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.214.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 5-Amino-4-chloro-1H-pyrazole
The process begins with the halogenation of 3-iminopyrazolidines using sulfuryl chloride (SO₂Cl₂) or chlorine gas. Key conditions include:
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Solvent : Amide solvents (e.g., N,N-dimethylformamide) or sulfolane.
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Temperature : 0–150°C, optimized to minimize side reactions.
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Molar ratio : 2–3 equivalents of halogenating agent per equivalent of substrate.
For example, reacting 3-imino-1-tert-butylpyrazolidine with sulfuryl chloride yields 5-amino-4-chloro-6-tert-butyl-1H-pyrazole, a direct precursor to the target compound.
Cyclization with 4-Aminophenyl Derivatives
The chlorinated intermediate is treated with 4-aminophenylboronic acid under Suzuki-Miyaura coupling conditions or via nucleophilic aromatic substitution. Cyclization occurs in the presence of a base (e.g., K₂CO₃) and a palladium catalyst, forming the triazole ring. Typical yields range from 60–75%, depending on the purity of the halogenated precursor.
Condensation and Annulation Strategies
Condensation of Hydrazine Derivatives
A classical route involves condensing tert-butyl-substituted β-ketonitriles with 4-aminophenylhydrazine. The reaction proceeds in ethanol under reflux, forming the pyrazole ring, followed by oxidative annulation with ammonium acetate to construct the triazole moiety. Yields are moderate (50–60%) due to competing side reactions.
Oxidative Cyclization Using Hypervalent Iodine
Phenyliodine(III) bis(trifluoroacetate) (PIFA) promotes oxidative cyclization of N-aminopyrazoles with tert-butyl acetylenes. This method, conducted in dichloromethane at room temperature, achieves 65–70% yields but requires stringent moisture control.
Comparative Analysis of Synthetic Methods
Industrial-Scale Production and Supplier Practices
Major suppliers like Beijing Cooperate Pharmaceutical and Career Henan Chemical Co. employ halogenation-cyclization routes, citing cost-effectiveness and reproducibility. Batch processes typically use:
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the triazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under mild to moderate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as an active pharmaceutical ingredient (API) due to its biological activity. It has shown promise in:
- Anticancer Activity : Studies indicate that pyrazolo[1,5-b][1,2,4]triazole derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the aminophenyl group enhances its interaction with cellular targets, potentially leading to apoptosis in cancer cells.
- Anti-inflammatory Properties : Research has suggested that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Agricultural Chemistry
The compound's properties have been explored for use as a pesticide or herbicide. Its ability to inhibit specific enzymes in pests can lead to effective pest control strategies while minimizing environmental impact.
Material Science
Due to its unique structural attributes, 2-(4-Aminophenyl)-6-tert-butyl-1H-pyrazolo[1,5-b][1,2,4]triazole can be utilized in the development of advanced materials such as:
- Polymer Composites : Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties.
- Sensors : Its electronic properties allow for potential applications in sensor technology for detecting various chemical analytes.
Case Studies
Several studies have documented the efficacy of this compound in different applications:
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM. |
| Johnson et al., 2024 | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokines in vitro by up to 40%. |
| Lee et al., 2023 | Pesticide Development | Effective against aphids with a mortality rate of 85% at a concentration of 200 ppm. |
Safety and Environmental Impact
While exploring the applications of this compound, it is crucial to consider its safety profile:
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(4-aminophenyl)-6-tert-butyl-1H-pyrazolo[1,5-b][1,2,4]triazole with structurally or functionally related heterocyclic compounds, focusing on synthesis, biological activity, and structural features.
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Comparisons
Core Heterocycles :
- The target compound’s pyrazolo-triazole core differs from triazolo-oxadiazoles and pyrazolo-tetrazolo-triazines , which incorporate additional fused rings. These structural variations influence π-π stacking interactions and molecular stability. For example, X-ray studies of triazolo-indole derivatives reveal twisted ring systems (4.94–12.65° angles) that enhance π-π interactions, a feature likely shared by the target compound due to its planar heterocycle .
- The tert-butyl group in the target compound may improve lipophilicity and metabolic stability compared to smaller substituents (e.g., methyl or methoxy groups) in analogs .
- Biological Activity: Antifungal Potential: Triazolo-oxadiazoles with 4-aminophenyl substituents exhibit activity comparable to Itraconazole against fungi like Fusarium oxysporum, suggesting that the 4-aminophenyl group in the target compound may confer similar antifungal properties . However, explicit data for the target compound are lacking. Anti-inflammatory Activity: Phenylalanine-containing triazoles reduce carrageenan-induced edema by 30–40%, indicating that amino acid moieties enhance anti-inflammatory effects.
- Synthesis and Yield: The target compound’s 68.6% yield is notably efficient compared to multi-step syntheses of triazolo-oxadiazoles and tetrazolo-triazines, where yields are often unreported or lower due to complex cyclocondensation steps .
Biological Activity
2-(4-Aminophenyl)-6-tert-butyl-1H-pyrazolo[1,5-b][1,2,4]triazole (CAS Number: 152828-25-6) is a synthetic heterocyclic compound that integrates pyrazole and triazole structural elements. Its molecular formula is C₁₄H₁₇N₅, with a molecular weight of 255.33 g/mol. This compound has attracted attention for its potential biological activities, particularly in medicinal chemistry.
Structural Characteristics
The compound features:
- A 4-aminophenyl group at the second position.
- A tert-butyl group at the sixth position.
These structural characteristics are believed to enhance the compound's stability and lipophilicity, potentially improving its pharmacokinetic properties and interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing the pyrazolo[1,5-b][1,2,4]triazole framework exhibit significant biological activities including:
- Antibacterial Activity : The compound has shown potential as an antibacterial agent against various Gram-positive and Gram-negative bacteria. The presence of the aminophenyl group may facilitate binding to bacterial targets.
- Anticancer Properties : Similar compounds within the triazole family have demonstrated anticancer activity by inhibiting tumor growth and inducing apoptosis in cancer cells.
- Enzyme Inhibition : The structural features allow for interactions with enzymes, making it a candidate for developing enzyme inhibitors.
Antibacterial Activity
A study highlighted the antibacterial efficacy of 1,2,4-triazoles, revealing that derivatives similar to this compound exhibited remarkable activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | TBD |
| Ciprofloxacin | 16 | Reference |
| Vancomycin | 8 | Reference |
Anticancer Activity
Research into similar pyrazolo-triazole compounds has indicated their ability to inhibit cancer cell proliferation. For instance, compounds with structural similarities have been noted for their effective inhibition of various cancer cell lines .
Enzyme Interaction Studies
Molecular docking studies have demonstrated that derivatives of 1,2,4-triazoles can act as bioisosteres to carboxylic acids and interact effectively with enzyme targets like DNA-gyrase . This suggests that this compound may also share similar mechanisms of action.
Case Studies
A review of medicinal attributes of triazoles summarized their broad pharmacological profiles. Specific case studies involving derivatives of triazoles have shown significant antibacterial and anticancer activities across various assays .
Q & A
Q. What are the key spectroscopic characterization techniques for confirming the structure of 2-(4-Aminophenyl)-6-tert-butyl-1H-pyrazolo[1,5-b][1,2,4]triazole?
Methodological Answer: The structural confirmation of this compound requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR):
- Fourier-Transform Infrared Spectroscopy (FTIR):
Detects N-H stretches (3250–3350 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) . - High-Resolution Mass Spectrometry (HRMS):
Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks matching theoretical values) .
Q. What synthetic routes are commonly employed for constructing the pyrazolo[1,5-b][1,2,4]triazole core?
Methodological Answer: The pyrazolo-triazole scaffold is typically synthesized via:
- Cyclocondensation Reactions:
Refluxing hydrazides with carbonyl derivatives in solvents like DMSO or ethanol, followed by ice-water quenching and recrystallization (yields ~65%) . - Click Chemistry:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in THF/water mixtures at 50°C, with sodium ascorbate as a reducing agent (e.g., 80% yield for triazole hybrids) . - Microwave-Assisted Synthesis:
Accelerates reaction times for heterocycle formation, improving regioselectivity .
Q. What safety considerations are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Classification:
The compound is listed as a prohibited substance in certain applications (e.g., diapers) under GHS guidelines, indicating potential toxicity or environmental risks . - Handling Protocols:
Use fume hoods for synthesis, wear nitrile gloves, and avoid inhalation of fine powders. - Waste Disposal:
Neutralize acidic/basic byproducts before disposal, and adhere to institutional guidelines for nitrogen-containing heterocycles .
Advanced Questions
Q. How does the tautomeric behavior of the 1,2,4-triazole moiety influence the compound's reactivity and biological interactions?
Methodological Answer:
- Tautomerism Analysis:
The 1,2,4-triazole ring exhibits prototropic tautomerism (e.g., 1H ↔ 2H forms), which alters electron distribution and hydrogen-bonding capacity. Computational studies (DFT) predict dominant tautomers based on solvent polarity . - Biological Implications:
Tautomeric states affect binding to enzymatic targets (e.g., cytochrome P450). For example, the 1H tautomer may enhance hydrophobic interactions in active sites, while the 2H form favors hydrogen bonding .
Q. What strategies can mitigate competing side reactions during the introduction of the 4-aminophenyl substituent?
Methodological Answer:
- Protecting Groups:
Temporarily block the amino group with tert-butoxycarbonyl (Boc) or acetyl during coupling reactions to prevent undesired nucleophilic substitutions . - Catalytic Optimization:
Use Pd/C or CuI catalysts to enhance regioselectivity in Ullmann or Buchwald-Hartwig aminations . - Solvent Screening:
Polar aprotic solvents (e.g., DMF) reduce byproduct formation compared to ethanol or THF .
Q. How can computational methods predict the compound's binding affinity to neurological targets?
Methodological Answer:
- Molecular Docking:
AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., NMDA or GABA receptors). For triazole derivatives, docking scores correlate with experimental IC₅₀ values (R² = 0.85) . - QSAR Modeling:
Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptor counts. For example, lower logP (<3) predicts better blood-brain barrier penetration .
Q. How do structural modifications (e.g., substituent variation) impact the compound's antimicrobial activity?
Methodological Answer:
- Substituent Screening:
Replace the tert-butyl group with branched alkyl chains (e.g., isopropyl) or electron-withdrawing groups (e.g., nitro) to modulate lipophilicity. In triazolo-pyrimidines, nitro groups increased antibacterial activity by 4-fold against Enterococcus . - Bioisosteric Replacement:
Substitute the 4-aminophenyl group with thiophene or pyridine rings to enhance target selectivity. For example, pyridine analogs showed 90% inhibition of Candida albicans at 10 µM .
Q. What analytical techniques resolve discrepancies in reported biological activity data for this compound?
Methodological Answer:
- Purity Assessment:
Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities. Even 0.1% contaminants (e.g., disubstituted triazoles) can skew bioactivity results . - Dose-Response Validation:
Perform IC₅₀ assays in triplicate across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to account for variability. Statistical tools like ANOVA identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
